molecular formula C8H9N3O4S2 B3424305 2-Amino-5-phenyl-1,3,4-thiadiazole sulfate salt CAS No. 340169-03-1

2-Amino-5-phenyl-1,3,4-thiadiazole sulfate salt

Cat. No.: B3424305
CAS No.: 340169-03-1
M. Wt: 275.3 g/mol
InChI Key: ANBJJAROENDFHC-UHFFFAOYSA-N
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Description

2-Amino-5-phenyl-1,3,4-thiadiazole sulfate salt is a thiadiazole derivative that is useful in medicinal chemistry .


Synthesis Analysis

The synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole involves condensation with benzaldehyde (SPT), 4-nitrobenzaldehyde (SNT), 4-methoxybenzaldehyde (SMT), 2-hydroxybenzaldehyde (SSTH) or 2-hydroxyacetophenone to afford Schiff’s bases . A protocol involving O2 oxidative S–N bond formation for the synthesis of various 5-amino-1,2,4-thiadiazole derivatives has been reported .


Molecular Structure Analysis

The molecular structure of 2-Amino-5-phenyl-1,3,4-thiadiazole has been studied using the X-ray diffraction method .


Chemical Reactions Analysis

2-Amino-5-phenyl-1,3,4-thiadiazole has been reported to inhibit the corrosion of mild steel in 0.5M H2SO4 and 1.0M HCl .


Physical and Chemical Properties Analysis

The compound has a melting point of 200 °C (dec.) (lit.) . Its linear formula is (C8H7N3S)2 · H2SO4 and it has a molecular weight of 354.45 (free base basis) .

Scientific Research Applications

Corrosion Inhibition

2-Amino-5-phenyl-1,3,4-thiadiazole and its derivatives have been synthesized and studied as corrosion inhibitors for metals in acidic environments. These compounds exhibit significant inhibition efficiency due to their adsorption on the metal surface, following a physisorption mechanism. The effectiveness of these inhibitors is influenced by their molecular structure and the nature of their interaction with the metal surface, as evidenced by potentiodynamic polarization and electrochemical impedance spectroscopy measurements. Quantum chemical calculations further elucidate the relationship between molecular properties and inhibition efficiency (Tang et al., 2009; Tang et al., 2010).

Molecular Structure Analysis

The crystalline and molecular structure of 2-amino-5-phenyl-1,3,4-thiadiazole has been extensively studied using X-ray diffraction methods. These studies reveal the formation of dimers through intermolecular hydrogen bonds, arranged in infinite layers parallel to the xy plane. Such structural insights are crucial for understanding the compound's chemical behavior and potential applications (Ishankhodzhaeva et al., 2001).

Antimicrobial Properties

2-Amino-5-phenyl-1,3,4-thiadiazole derivatives have been explored for their antimicrobial properties. These compounds exhibit a broad spectrum of activity against various bacterial and fungal pathogens, making them potential candidates for the development of new antimicrobial agents. The antimicrobial efficacy of these derivatives is attributed to the presence of the thiadiazole moiety, which is a common structural feature in many biologically active compounds (Serban et al., 2018).

Synthesis and Characterization of Derivatives

The synthesis of various 2-amino-5-phenyl-1,3,4-thiadiazole derivatives has been achieved through different chemical reactions, leading to a wide range of compounds with diverse biological activities. These derivatives have been characterized using spectroscopic and theoretical methods to understand their structural properties and potential applications in medicinal chemistry (Kumar et al., 2013).

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It may cause respiratory irritation. The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

Future Directions

The future directions for 2-Amino-5-phenyl-1,3,4-thiadiazole sulfate salt could involve further exploration of its synthesis methods, as well as its potential applications in medicinal chemistry .

Relevant Papers The relevant papers for this analysis were retrieved from Sigma-Aldrich and Springer .

Properties

IUPAC Name

5-phenyl-1,3,4-thiadiazol-2-amine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3S.H2O4S/c9-8-11-10-7(12-8)6-4-2-1-3-5-6;1-5(2,3)4/h1-5H,(H2,9,11);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBJJAROENDFHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)N.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340169-03-1
Record name 2-Amino-5-phenyl-1,3,4-thiadiazole sulfate salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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